WM-3835

Epigenetics Histone Acetyltransferase KAT7/MYST2

WM-3835 is a cell-permeable, acylsulfonohydrazide-based small molecule that acts as a potent, reversible, acetyl-CoA-competitive inhibitor of the MYST-family histone acetyltransferases HBO1 (KAT7/MYST2; IC₅₀ = 30 nM), KAT6A (IC₅₀ = 17 nM), and TIP60 (IC₅₀ = 312 nM). Designated a first-in-class HBO1 inhibitor, WM-3835 has demonstrated on-target engagement evidenced by dose-dependent suppression of H3K14 acetylation (cellular IC₅₀ = 341 nM) and growth inhibition in acute myeloid leukemia (AML; Molm13 IC₅₀ = 297 nM).

Molecular Formula C20H17FN2O4S
Molecular Weight 400.4 g/mol
Cat. No. B8140561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWM-3835
Molecular FormulaC20H17FN2O4S
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1F)C(=O)NNS(=O)(=O)C2=CC=CC(=C2)O)C3=CC=CC=C3
InChIInChI=1S/C20H17FN2O4S/c1-13-10-15(14-6-3-2-4-7-14)11-18(19(13)21)20(25)22-23-28(26,27)17-9-5-8-16(24)12-17/h2-12,23-24H,1H3,(H,22,25)
InChIKeyKVJFJJXCBRSCDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





WM-3835: A First-in-Class HBO1/KAT7 Acetyltransferase Inhibitor for Oncology and Epigenetics Procurement


WM-3835 is a cell-permeable, acylsulfonohydrazide-based small molecule that acts as a potent, reversible, acetyl-CoA-competitive inhibitor of the MYST-family histone acetyltransferases HBO1 (KAT7/MYST2; IC₅₀ = 30 nM), KAT6A (IC₅₀ = 17 nM), and TIP60 (IC₅₀ = 312 nM) . Designated a first-in-class HBO1 inhibitor, WM-3835 has demonstrated on-target engagement evidenced by dose-dependent suppression of H3K14 acetylation (cellular IC₅₀ = 341 nM) and growth inhibition in acute myeloid leukemia (AML; Molm13 IC₅₀ = 297 nM) . Its therapeutic potential has been validated across castration-resistant prostate cancer (CRPC), osteosarcoma (OS), AML, and glioblastoma models [1][2][3].

Why WM-3835 Cannot Be Replaced by KAT6A-Selective Inhibitors or Natural HAT Inhibitors in Biomedical Research


The HBO1/KAT7 target space lacks straightforward compound interchangeability. KAT6A-selective inhibitors such as WM-1119 and WM-8014 exhibit negligible activity against KAT7/MYST2 (IC₅₀ > 10,000 nM and 2,000 nM, respectively), whereas WM-3835 achieves nanomolar potency on KAT7 (700 nM in biochemical assay, 30 nM in an orthogonal format) and KAT6A simultaneously [1]. Natural product HAT inhibitors—Anacardic Acid and Garcinol—show weak KAT7 inhibition (5,200 nM and 11,000 nM) and lack target selectivity across the acetyltransferase family [1]. Furthermore, WM-3835's cellular H3K14ac biomarker response and its in vivo tumor growth inhibition in CRPC, OS, and AML xenografts represent an integrated pharmacology profile that single-target KAT6A agents and pan-HAT natural compounds do not replicate [2][3][4].

WM-3835 Quantitative Differentiation Evidence: Comparator-Based Data for Procurement Decisions


KAT7/MYST2 Enzymatic Potency: WM-3835 vs. WM-1119, WM-8014, and Natural HAT Inhibitors

In a head-to-head radiometric KAT7/MYST2 biochemical assay performed at Reaction Biology, WM-3835 demonstrated an IC₅₀ of 700 nM—substantially superior to the KAT6A-selective inhibitor WM-1119 (IC₅₀ > 10,000 nM; >14-fold difference), the KAT6A/B inhibitor WM-8014 (IC₅₀ = 2,000 nM; 2.9-fold difference), and the clinical candidate PF-9363 (IC₅₀ = 3,100 nM; 4.4-fold difference). Natural product HAT inhibitors Anacardic Acid (5,200 nM; 7.4-fold difference) and Garcinol (11,000 nM; 15.7-fold difference) were even weaker [1]. In the Sigma-Aldrich biochemical format, WM-3835 achieved an IC₅₀ of 30 nM against HBO1 and 17 nM against KAT6A, with 10.4-fold selectivity over TIP60 (312 nM) .

Epigenetics Histone Acetyltransferase KAT7/MYST2

Cellular Target Engagement: WM-3835 vs. WM-1119 H3K14Ac Biomarker Suppression in AML

In the Nature Extended Data Fig. 8, a cellular H3K14ac biomarker dose-response assay was performed in parallel for WM-3835 (blue curve) and WM-1119 (red curve) [1]. While exact IC₅₀ values are not numerically tabulated in the Extended Data caption, the Sigma-Aldrich datasheet independently reports WM-3835 decreasing H3K14Ac levels with a cellular IC₅₀ of 341 nM and inhibiting Molm13 AML cell growth with an IC₅₀ of 297 nM . By contrast, WM-1119 is 250-fold selective for KAT6A over KAT7 (K₆ values: KAT6A 2 nM vs. KAT7 500 nM) and does not functionally suppress H3K14ac via HBO1 inhibition to a comparable degree .

Acute Myeloid Leukemia H3K14 Acetylation Biomarker

In Vivo Tumor Growth Inhibition: Multi-Indication Xenograft Efficacy Across CRPC and Osteosarcoma

WM-3835 has demonstrated in vivo tumor growth inhibition in at least three independent xenograft models. In a CRPC patient-derived xenograft (pPC-1) in nude mice, daily intraperitoneal injection of WM-3835 potently inhibited tumor growth with no apparent toxicities [1]. In an osteosarcoma model, WM-3835 at 10 mg/kg/day (i.p., 21 days) potently inhibited pOS-1 xenograft growth in SCID mice [2]. In a B-ALL xenograft using NALM-6 cells in B-NDG mice, WM-3835 (10 mg/kg daily for 2 weeks) significantly reduced tumor burden in bone marrow and spleen [3]. By contrast, WM-1119 and WM-8014 have not been reported to show in vivo efficacy in CRPC or OS xenograft models; their in vivo data are limited to lymphoma and senescence models [4].

Xenograft Castration-Resistant Prostate Cancer Osteosarcoma In Vivo Efficacy

Cancer-Selective Cytotoxicity: WM-3835 Spares Normal Primary Prostate Epithelial Cells While Killing CRPC Cells

In the CRPC study by Wan et al., WM-3835 at concentrations that robustly inhibited cell viability, proliferation, cell cycle progression, and migration of primary human prostate cancer cells derived from CRPC patients (pPC-1) failed to induce significant cytotoxicity and apoptosis in primary human prostate epithelial cells [1]. Similarly, in the osteosarcoma study, WM-3835 at 5 µM failed to induce apoptosis or reduce viability in HBO1-low human osteoblasts and HBO1-knockout pOS-1 cells, confirming on-target selectivity [2]. Natural HAT inhibitors such as Anacardic Acid and Garcinol lack this defined therapeutic window due to their pan-HAT inhibitory profiles (p300, PCAF, Tip60) [3].

Cancer Selectivity Cytotoxicity Therapeutic Window

KAT7 Inhibition Synergizes with EGFR Inhibitor Erlotinib in Glioblastoma: WM-3835 Combination Differentiation

In glioblastoma stem cells (GSCs) and GBM6 models, WM-3835 synergistically enhanced the anti-proliferative and sphere-formation-inhibitory activity of the EGFR inhibitor erlotinib [1]. The synergy was assessed in EGFR-amplified GSC lines (GSC17, GSC34, GSC11) and GBM6 treated with WM-3835 plus erlotinib for 6 days. This combination differentiation has not been reported for WM-1119, WM-8014, or natural HAT inhibitors in GBM models. The synergy likely derives from WM-3835's dual KAT6A/KAT7 inhibitory profile, which distinguishes it from KAT6A-selective or pan-HAT agents [1].

Glioblastoma EGFR Drug Synergy Combination Therapy

Target Ablation Validation: WM-3835 Activity Is Nullified in HBO1-Knockout Cells Confirming On-Target Specificity

In the osteosarcoma study by Gao et al., WM-3835 at 5 µM failed to induce apoptosis and reduction of viability in HBO1-KO pOS-1 cells (koHBO1-1 and koHBO1-2), demonstrating that its anti-cancer activity is specifically dependent on HBO1 catalytic function [1]. Parallel shRNA silencing of HBO1 produced robust anti-prostate cancer cell activity, and subsequent addition of WM-3835 failed to induce further cytotoxicity, confirming on-target engagement without off-target cytotoxicity [2]. This level of genetic target-ablation validation is absent for natural HAT inhibitors such as Anacardic Acid and Garcinol, which lack KO-rescue experiments confirming target specificity .

Target Validation CRISPR Knockout On-Target Specificity

WM-3835 Optimal Research and Preclinical Application Scenarios Based on Quantitative Differentiation Evidence


HBO1/KAT7-Dependent Leukemia Stem Cell Maintenance Studies Requiring Dual KAT6A/KAT7 Engagement

For AML and leukemia stem cell (LSC) research requiring simultaneous KAT6A and KAT7 inhibition, WM-3835 is uniquely positioned. The Nature study by MacPherson et al. demonstrates that WM-3835 treatment phenocopies HBO1 genetic deletion, inducing apoptosis, G0/G1 cell-cycle arrest, and HOXA9/HOXA10 transcriptional repression in AML cells [1]. KAT6A-selective WM-1119 lacks sufficient KAT7 activity (IC₅₀ > 10,000 nM vs. 700 nM for WM-3835) and cannot replicate the full HBO1-loss phenotype [2]. Researchers should procure WM-3835 when the experimental design demands HBO1-dependent biomarker readouts (H3K14ac reduction) co-incident with cellular differentiation and apoptosis endpoints.

Castration-Resistant Prostate Cancer Xenograft Studies Requiring In Vivo-Efficacious HBO1 Inhibition

WM-3835 is the only HBO1 inhibitor with published in vivo xenograft efficacy data in CRPC. Daily intraperitoneal administration potently inhibited pPC-1 patient-derived xenograft growth in nude mice without apparent toxicities [1]. This contrasts with WM-1119 and WM-8014, whose in vivo applications are restricted to lymphoma and senescence models [2]. For prostate cancer research groups initiating preclinical efficacy studies, WM-3835's in vivo validation and established dosing regimen (10 mg/kg/day i.p.) provide immediate translational relevance not available with KAT6A-selective alternatives.

Osteosarcoma Target Validation and Genetic Interaction Studies Using Chemical Probe-Genetic KO Concordance

WM-3835's activity abrogation in HBO1-KO osteosarcoma cells provides a validated chemical-genetic concordance suitable for target deconvolution and mechanism-of-action studies [1]. At 5 µM, WM-3835 suppresses H4K12ac-H3K14ac dose-dependently while failing to alter HBO1 protein levels or total H3/H4 histones, confirming catalytic inhibition without protein degradation [1]. This clean pharmacology profile, combined with the availability of matching genetic reagents (shRNA, CRISPR/Cas9 HBO1-KO), makes WM-3835 the preferred chemical probe for osteosarcoma epigenetic research.

Glioblastoma Epigenetic-Kinase Inhibitor Combination Screening Leveraging WM-3835-Erlotinib Synergy

For GBM research programs exploring synthetic lethal or synergistic interactions between epigenetic and kinase-targeted therapies, WM-3835 has demonstrated synergy with the EGFR inhibitor erlotinib in EGFR-amplified glioma stem cells [1]. This combination differentiation is not described for KAT6A-selective inhibitors or natural HAT inhibitors. Procurement of WM-3835 enables combination screening studies in GSC models, with a validated 6-day treatment protocol and synergy quantification framework via SynergyFinder [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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